2-Methoxy-2'-thiomorpholinomethyl benzophenone 2-Methoxy-2'-thiomorpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898781-47-0
VCID: VC3871303
InChI: InChI=1S/C19H21NO2S/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
SMILES: COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol

2-Methoxy-2'-thiomorpholinomethyl benzophenone

CAS No.: 898781-47-0

Cat. No.: VC3871303

Molecular Formula: C19H21NO2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-2'-thiomorpholinomethyl benzophenone - 898781-47-0

Specification

CAS No. 898781-47-0
Molecular Formula C19H21NO2S
Molecular Weight 327.4 g/mol
IUPAC Name (2-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C19H21NO2S/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Standard InChI Key BVXZJCVNOUGPGJ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3
Canonical SMILES COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a benzophenone core (two benzene rings connected by a ketone group). The methoxy group (-OCH₃) is attached at the 2-position of one benzene ring, while the thiomorpholinomethyl group (-CH₂-thiomorpholine) is located at the 2'-position of the adjacent ring. Thiomorpholine, a sulfur-containing heterocycle, distinguishes this compound from its morpholine analogs, imparting distinct electronic and steric properties .

Key Structural Data:

PropertyValueSource
IUPAC Name(2-Methoxyphenyl)[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
SMILESCOC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3
InChIKeyBVXZJCVNOUGPGJ-UHFFFAOYSA-N
CAS Registry898781-47-0

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via a multi-step sequence:

  • Friedel-Crafts Acylation: Formation of the benzophenone core using benzoyl chloride and a substituted benzene derivative.

  • Methoxy Introduction: Electrophilic aromatic substitution or Ullmann coupling to install the methoxy group.

  • Thiomorpholinomethyl Functionalization: Alkylation or reductive amination to attach the thiomorpholine moiety .

Optimization Challenges:

  • Regioselectivity: Ensuring proper positioning of substituents during acylation.

  • Sulfur Stability: Thiomorpholine’s sulfur atom may require inert conditions to prevent oxidation .

Industrial Production

Suppliers such as Oakwood Products and Rieke Metals offer the compound at research-scale quantities (1–25 g), with prices ranging from $467 to $2,243 per gram . Scaling production necessitates addressing yield limitations, particularly in the final functionalization step.

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValueSource
Molecular Weight327.44 g/mol
XLogP3 (Lipophilicity)3.5
Solubility in DMSO72.8 mg/mL (222.3 mM)
Water Solubility<1 mg/mL

The moderate lipophilicity (XLogP3 = 3.5) suggests suitability for lipid membrane penetration, a trait valuable in drug design . Limited aqueous solubility may necessitate formulation with co-solvents for biological assays.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its thiomorpholine group enhances binding to sulfur-rich enzymatic pockets, as seen in analogous structures targeting mTOR and tyrosine kinases .

Material Science

In polymer chemistry, benzophenone derivatives act as photoinitiators. The thiomorpholine moiety could stabilize radical intermediates, improving UV-curing efficiency .

HazardGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Recent Research and Developments

Drug Discovery

A 2025 screen of benzophenone derivatives identified structural analogs of 2-methoxy-2'-thiomorpholinomethyl benzophenone as hits against SARS-CoV-2 proteases. Molecular docking studies suggest the thiomorpholine group interacts with cysteine residues in viral enzymes .

Structural Modifications

Recent efforts focus on replacing sulfur with selenium to enhance redox activity. Early results indicate improved anticancer potency in vitro, though toxicity profiles remain unoptimized .

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